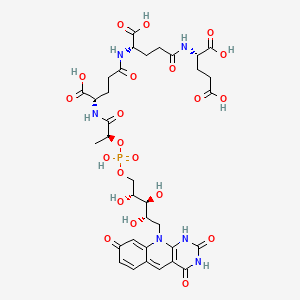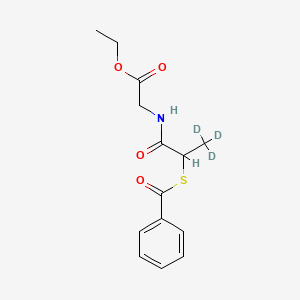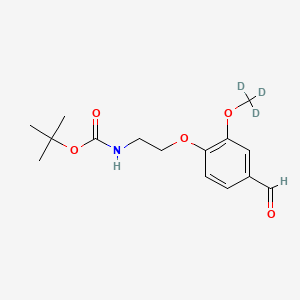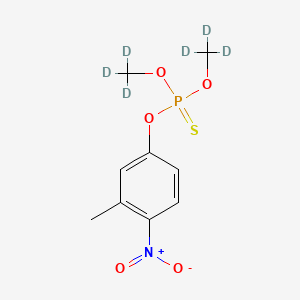
Fenitrothion-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fenitrothion-d6 is the deuterium labeled Fenitrothion . Fenitrothion is one of the most widely used organophosphorus pesticides and is a cholinesterase inhibiting insecticide/acaricid . It is widely used as a broad-spectrum insecticide on cotton crops, vegetable crops, fruit crops, and field crops, especially paddy .
Molecular Structure Analysis
The molecular formula of this compound is C9H12NO5PS . The exact mass is 283.05504113 g/mol . The InChI is InChI=1S/C9H12NO5PS/c1-7-6-8 (4-5-9 (7)10 (11)12)15-16 (17,13-2)14-3/h4-6H,1-3H3/i2D3,3D3 .科学的研究の応用
Fenitrothion shows androgen receptor antagonism, blocking dihydrotestosterone-dependent activity in a competitive manner. This suggests its potential as a pharmaceutical antiandrogen, with potency comparable to flutamide, a known pharmaceutical antiandrogen (Tamura et al., 2001).
Its impact on forest songbirds was studied, showing that fenitrothion application had sublethal and long-term consequences, affecting bird behavior and possibly populations (Millikan & Smith, 1990).
Fenitrothion's blood toxicity in Wistar rats was investigated, revealing changes in haematological, biochemical, and oxidative stress parameters. Protective effects of selenium and vitamin C against fenitrothion-induced toxicity were also explored (Milošević et al., 2017).
Novel DNA aptameric sensors were developed to detect fenitrothion, addressing the challenge of detecting its residues in the environment due to its small molecule nature (Trinh et al., 2021).
The in vitro interaction of fenitrothion with DNA was studied using voltammetric and spectroscopic methods, highlighting its potential for genotoxic effects (Ahmadi & Jafari, 2010).
Fenitrothion's testicular toxicity in rats was examined, and the protective effect of quercetin against this toxicity was explored (Saber et al., 2016).
A strain of Burkholderia was isolated for its ability to degrade fenitrothion, suggesting potential applications in bioremediation of contaminated environments (Zhang et al., 2006).
Cerium(IV) oxide decorated on reduced graphene oxide was used to develop a selective and sensitive electrochemical sensor for fenitrothion determination (Ensafi et al., 2017).
作用機序
Target of Action
Fenitrothion-d6, a deuterium-labeled variant of Fenitrothion, primarily targets cholinesterase (ChE) . Cholinesterase is an enzyme that plays a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine (ACh), thereby terminating nerve impulses at the synaptic junctions .
Mode of Action
As a cholinesterase inhibitor, this compound prevents the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. The result is a disruption of the normal communication between nerve cells, leading to a range of neurological symptoms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway, specifically the hydrolysis of acetylcholine by cholinesterase . The inhibition of cholinesterase leads to an accumulation of acetylcholine, disrupting normal neuronal signaling. Additionally, this compound leads to the accumulation of nitrophenols .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its physicochemical properties and the route of administration . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The primary molecular effect of this compound is the inhibition of cholinesterase, leading to an overstimulation of the neurons . This can result in a range of symptoms, from mild discomfort to severe neurological damage, depending on the level of exposure. At the cellular level, this compound can lead to the accumulation of nitrophenols .
Action Environment
This compound, like other organophosphorus pesticides, is used in a variety of environments, including cotton crops, vegetable crops, fruit crops, and field crops . Its effectiveness can be influenced by various environmental factors, such as temperature, humidity, and the presence of other chemicals.
Safety and Hazards
Fenitrothion-d6, like its parent compound Fenitrothion, is toxic and should be handled with care . It should be kept away from food, drink, and animal feeding stuffs . All packages and containers should be handled carefully to minimize spills . The formation of mists should be avoided . Contact with skin and eyes should be avoided . If swallowed, medical attention should be sought immediately .
生化学分析
Biochemical Properties
Fenitrothion-d6, like its non-deuterated counterpart, is known to interact with cholinesterase, an important enzyme in the nervous system By inhibiting this enzyme, this compound can affect the transmission of nerve impulses
Cellular Effects
It is known that Fenitrothion, the non-deuterated version, can lead to the accumulation of nitrophenols . This suggests that this compound may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is believed to be similar to that of Fenitrothion. It is known to inhibit cholinesterase, thereby disrupting the normal functioning of the nervous system
Temporal Effects in Laboratory Settings
Fenitrothion, the non-deuterated version, is known to degrade by photolysis and hydrolysis, with a half-life of less than 24 hours in water in the presence of ultraviolet radiation or sunlight .
Dosage Effects in Animal Models
It is known that Fenitrothion can induce defects in mouse embryonic external genitalia
Metabolic Pathways
It is known that Fenitrothion can be degraded by photolysis and hydrolysis
特性
IUPAC Name |
(3-methyl-4-nitrophenoxy)-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5PS/c1-7-6-8(4-5-9(7)10(11)12)15-16(17,13-2)14-3/h4-6H,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOLGFHPUIJIMJ-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(OC)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=S)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661971 |
Source


|
| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-59-4 |
Source


|
| Record name | O,O-Bis[(~2~H_3_)methyl] O-(3-methyl-4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
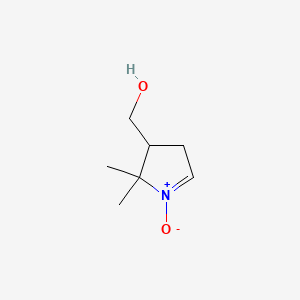
![2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide](/img/structure/B562918.png)
![2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide](/img/structure/B562919.png)
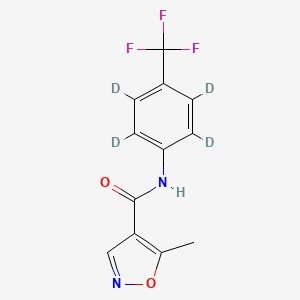
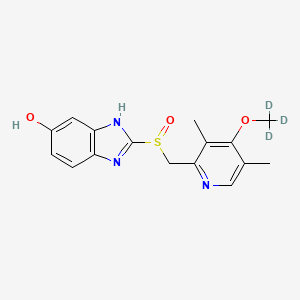
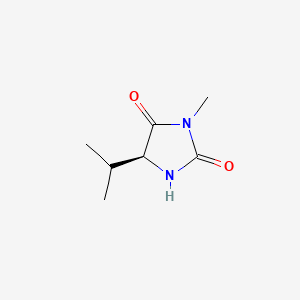
![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)

